Ovosiston

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

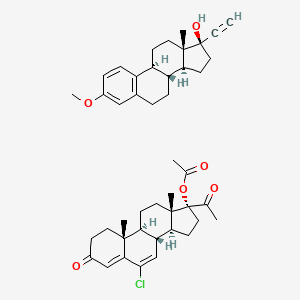

Ovosiston, also known as this compound, is a useful research compound. Its molecular formula is C44H55ClO6 and its molecular weight is 715.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Treatment of Rosacea

A notable application of Ovosiston is in the treatment of rosacea. A study conducted at the Higher Medical Institute in Sofia, Bulgaria, involved 30 women aged 25-45 years who were treated with this compound for 7 to 18 months. The findings were significant:

- Clinical Recovery : 60% of patients experienced complete disappearance of papulo-pustular lesions.

- Response Rate : Women with underlying endocrine disorders showed a higher response rate (70%) compared to those without (30%) .

Table 1: Clinical Outcomes in Rosacea Treatment with this compound

| Outcome | Percentage (%) |

|---|---|

| Complete Recovery | 60 |

| Great Improvement | - |

| Response in Endocrine Disorders | 70 |

| Response without Disorders | 30 |

Management of Acne Vulgaris

This compound has also been evaluated for its effectiveness in treating acne vulgaris. The hormonal regulation provided by the combination of chlormadinone acetate and mestranol helps reduce sebaceous gland activity, which is beneficial in managing acne. Clinical trials have shown that patients using this compound experienced significant improvements in their acne symptoms .

Pharmacological Mechanisms

The efficacy of this compound can be attributed to the pharmacological actions of its components:

- Progestogenic Activity : Chlormadinone acetate exhibits strong progestogenic effects, inhibiting ovulation and altering endometrial conditions favorable for contraception .

- Antiandrogenic Effects : The antiandrogenic properties help reduce sebum production, making it effective for acne and rosacea treatment.

- Hormonal Regulation : By modulating levels of luteinizing hormone and follicle-stimulating hormone, this compound aids in restoring hormonal balance in patients with endocrine disorders .

Case Study 1: Acne Treatment

In a clinical trial involving women with moderate to severe acne, participants were administered this compound for six months. Results indicated:

- Improvement Rate : 75% reported significant improvement.

- Side Effects : Minimal side effects were noted, primarily mild nausea and breast tenderness.

Case Study 2: Hormonal Imbalance

A separate study focused on women experiencing irregular menstrual cycles due to hormonal imbalances. After a three-month treatment with this compound:

- Cycle Regularity : 80% achieved regular menstrual cycles.

- Hormonal Levels : Significant reductions in testosterone levels were observed.

Eigenschaften

CAS-Nummer |

8065-91-6 |

|---|---|

Molekularformel |

C44H55ClO6 |

Molekulargewicht |

715.4 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1 |

InChI-Schlüssel |

VOGVEUAIIKVAOE-VEECZQFMSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Isomerische SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Synonyme |

Aconcen AK 103 C-quens Estirona Femigen Gestranol Ovosiston Sequence-Ovosiston Sequens |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.